(S)-3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid
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Overview
Description
(S)-3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid is a compound commonly used in organic synthesis, particularly in the protection of amino groups. This compound is characterized by the presence of a benzyloxycarbonyl group and a tert-butoxy group, which are used to protect functional groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid typically involves the protection of amino acids One common method involves the reaction of an amino acid with di-tert-butyl dicarbonate to introduce the tert-butoxy groupThe reaction conditions usually involve the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid undergoes various types of chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl and tert-butoxy groups can be removed under acidic or basic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions where the benzyloxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid or hydrochloric acid can be used to remove the protecting groups.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: The compound is used in the modification of biomolecules for various biological studies.
Medicine: It is used in the synthesis of pharmaceutical compounds and drug development.
Mechanism of Action
The mechanism of action of (S)-3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid involves the protection of amino groups through the formation of stable carbamate and ester linkages. The benzyloxycarbonyl group provides stability under acidic and basic conditions, while the tert-butoxy group can be easily removed under mild acidic conditions. This allows for selective protection and deprotection of functional groups during chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(((Methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid
- (S)-3-(((Ethoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid
Uniqueness
(S)-3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid is unique due to the presence of the benzyloxycarbonyl group, which provides enhanced stability compared to methoxycarbonyl and ethoxycarbonyl groups. This makes it particularly useful in reactions that require robust protection of amino groups under various conditions .
Properties
IUPAC Name |
(3S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-3-(phenylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-15(21)10-13(9-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLHJIDBOFBLGR-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118247-88-4 |
Source
|
Record name | Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, mono(1,1-dimethylethyl) ester, (S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118247-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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